Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

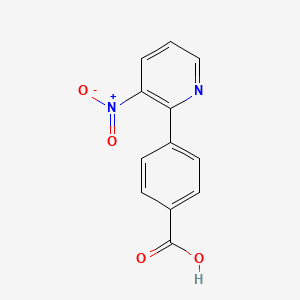

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The compound of interest is a derivative of piperidine with a complex ester group attached to the nitrogen-containing ring.

Synthesis Analysis

The synthesis of related piperidine compounds has been demonstrated in several studies. For instance, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate was shown to yield ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivity using microorganisms such as Candida parapsilosis and Pichia methanolica . Another study reported the synthesis of ethyl 4-methyl-2-piperidinecarboxylate through catalytic hydrogenation debenzylation, achieving a high yield and purity . These methods highlight the potential routes and strategies that could be adapted for the synthesis of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex and is often elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined to form H-bonded dimers stabilized by C-H...π and C-H...O interactions . Similarly, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved, revealing a flat boat conformation of the tetrahydropyridine ring and various intra- and intermolecular hydrogen bonds . These findings suggest that Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate may also exhibit a complex molecular structure with specific conformational features and stabilizing interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, often influenced by their functional groups and molecular structure. The studies provided do not directly address the chemical reactions of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, but they do offer insights into the reactivity of similar compounds. For instance, the presence of ester groups in piperidine derivatives can make them susceptible to hydrolysis or reduction reactions . Additionally, the benzyl and phenoxy groups may participate in electrophilic substitution reactions or serve as leaving groups under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substituents. The crystal structures of some piperidine derivatives have shown that they can crystallize in different space groups with varying lattice parameters, indicating that the physical properties such as melting points and solubility can be influenced by the molecular conformation and intermolecular interactions . The chemical properties, such as acidity or basicity, reactivity towards nucleophiles or electrophiles, and stability, are also determined by the specific functional groups present in the molecule. For Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, one would expect properties consistent with esters and ethers, such as moderate polarity and potential for hydrogen bonding.

科学的研究の応用

Copolymerization in Material Science

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate has been utilized in the synthesis of novel copolymers. Kharas et al. (2013) explored its use in the creation of oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates for copolymerization with styrene. This process involved a piperidine catalyzed Knoevenagel condensation, leading to copolymers with varying compositions and structural properties (Kharas et al., 2013).

Microbial Reduction in Organic Synthesis

In the field of organic synthesis, this compound has been used as a substrate for microbial reduction. A study by Guo et al. (2006) demonstrated that microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by Candida parapsilosis and Pichia methanolica yielded specific hydroxy esters with high diastereo- and enantioselectivities (Guo et al., 2006).

Phosphine-Catalyzed Annulation in Chemical Synthesis

This compound is also involved in phosphine-catalyzed annulation processes. Zhu et al. (2003) reported the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation with N-tosylimines, yielding tetrahydropyridine derivatives. Such reactions are pivotal in synthesizing highly functionalized organic compounds (Zhu et al., 2003).

Synthesis of SSRI Analogues

In medicinal chemistry, derivatives of this compound have been synthesized for potential use as antidepressants. Kumar et al. (2004) synthesized compounds structurally analogous to selective serotonin reuptake inhibitors (SSRIs), exploring their antidepressant activities (Kumar et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

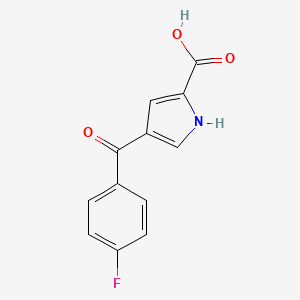

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, also known as ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate, is a chemical compound with the molecular formula C24H31NO4

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (39751 g/mol) , LogP (5.00) , and water solubility (0.8384 mg/L at 25°C) can provide some insights. These properties suggest that the compound might have good membrane permeability but low water solubility, which could impact its absorption and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its low water solubility might limit its efficacy in aqueous environments.

特性

IUPAC Name |

ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-2-27-24(26)21-13-16-25(17-14-21)15-6-18-28-22-9-11-23(12-10-22)29-19-20-7-4-3-5-8-20/h3-5,7-12,21H,2,6,13-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBYRNNEXXTCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594808 |

Source

|

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate | |

CAS RN |

937602-27-2 |

Source

|

| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)